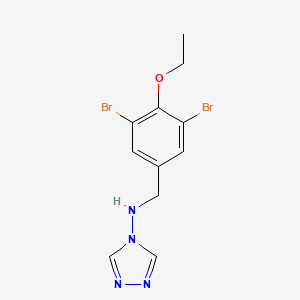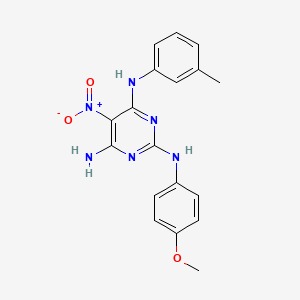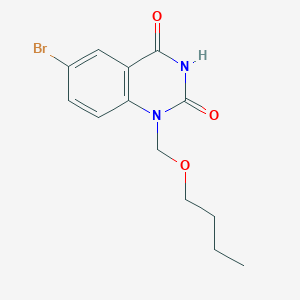![molecular formula C21H17FN2O2 B15152745 4-fluoro-N-(3-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15152745.png)
4-fluoro-N-(3-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-{3-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a methyleneamino linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{3-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation reaction between 4-fluorobenzoyl chloride and 3-aminobenzaldehyde, followed by the introduction of the hydroxy and methyleneamino groups under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{3-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with carbonyl groups.
- Reduced derivatives with amine groups.
- Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-FLUORO-N-{3-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{3-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom and the hydroxy group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-FLUORO-N-{3-[N-(2-FUROYL)ETHANEHYDRAZONOYL]PHENYL}BENZAMIDE
- 4-FLUORO-N-(2-HYDROXY-2-METHYL-4-PHENYLBUTYL)BENZAMIDE
- BENZAMIDE, N-(4-FLUOROPHENYL)-3-BROMO-
Uniqueness
4-FLUORO-N-{3-[(E)-[(2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17FN2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-[(2-hydroxy-3-methylphenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c1-14-4-2-5-16(20(14)25)13-23-18-6-3-7-19(12-18)24-21(26)15-8-10-17(22)11-9-15/h2-13,25H,1H3,(H,24,26) |
InChI Key |
DGFMQJFIJQQQER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B15152673.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152680.png)
![2-[(2-bromobenzyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B15152689.png)
![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B15152709.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15152718.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B15152725.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine](/img/structure/B15152735.png)

![10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152748.png)



